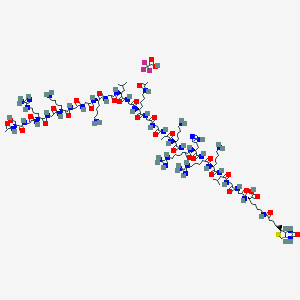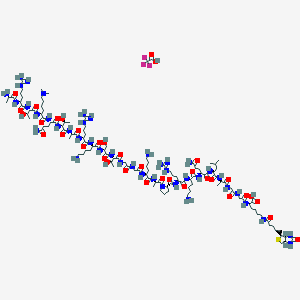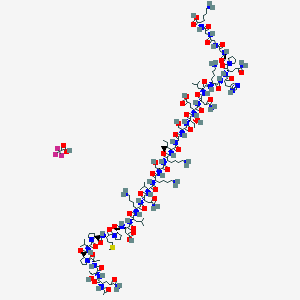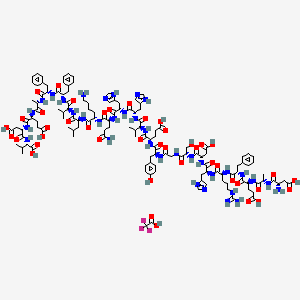
(Lys7)-Phalloidin Trifluoroacetate
Overview
Description
(Lys7)-Phalloidin Trifluoroacetate is a synthetic derivative of phalloidin, a toxin isolated from the Amanita phalloides mushroom. This compound is known for its ability to bind to filamentous actin (F-actin) with high specificity, making it a valuable tool in cell biology and biochemistry for studying actin dynamics and cytoskeletal structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Lys7)-Phalloidin Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides and small proteins. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The trifluoroacetate group is introduced during the final deprotection and cleavage step, where trifluoroacetic acid is used to remove the protecting groups and release the peptide from the resin .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The use of trifluoroacetic acid in the final purification step is crucial for obtaining the trifluoroacetate salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
(Lys7)-Phalloidin Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles can be used to replace the trifluoroacetate group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric forms of the compound .
Scientific Research Applications
(Lys7)-Phalloidin Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a probe to study actin polymerization and depolymerization.
Biology: Employed in fluorescence microscopy to visualize actin filaments in cells.
Medicine: Investigated for its potential in cancer research due to its ability to disrupt cytoskeletal structures.
Industry: Utilized in the development of diagnostic assays and drug screening platforms
Mechanism of Action
(Lys7)-Phalloidin Trifluoroacetate binds specifically to F-actin, stabilizing the filament and preventing its depolymerization. This binding occurs through interactions with the actin monomers, leading to the formation of a stable actin-phalloidin complex. The stabilization of actin filaments affects various cellular processes, including cell motility, division, and signaling .
Comparison with Similar Compounds
Similar Compounds
Phalloidin: The parent compound, also binds to F-actin but lacks the trifluoroacetate group.
Jasplakinolide: Another actin-stabilizing compound, but with a different binding mechanism.
Cytochalasin D: Disrupts actin filaments by binding to the barbed ends, preventing polymerization.
Uniqueness
(Lys7)-Phalloidin Trifluoroacetate is unique due to its high specificity for F-actin and the presence of the trifluoroacetate group, which enhances its stability and solubility. This makes it a valuable tool for studying actin dynamics in various biological and medical research applications .
Properties
IUPAC Name |
(1S,14R,18S,20S,23S,28S,31S,34R)-28-(4-aminobutyl)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49N9O9S.C2HF3O2/c1-16-28(47)40-24-13-21-20-8-4-5-9-22(20)42-34(21)54-15-25(35(53)44-14-19(46)12-26(44)32(51)38-16)41-33(52)27(18(3)45)43-29(48)17(2)37-30(49)23(39-31(24)50)10-6-7-11-36;3-2(4,5)1(6)7/h4-5,8-9,16-19,23-27,42,45-46H,6-7,10-15,36H2,1-3H3,(H,37,49)(H,38,51)(H,39,50)(H,40,47)(H,41,52)(H,43,48);(H,6,7)/t16-,17-,18-,19-,23-,24-,25-,26-,27+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLSNGBZFNPGNJ-FUQRCJCKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCCN)C)C(C)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCCCN)C)[C@H](C)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50F3N9O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393889-01-4 | |
| Record name | 1393889-01-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B6295640.png)




